(S)-(+)-2-(Methoxymethyl)pyrrolidine

Catalog No.
S574886
CAS No.
63126-47-6
M.F
C6H13NO
M. Wt
115.17 g/mol
Availability
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
(S)-(+)-2-(Methoxymethyl)pyrrolidine

CAS Number

63126-47-6

Product Name

(S)-(+)-2-(Methoxymethyl)pyrrolidine

IUPAC Name

(2S)-2-(methoxymethyl)pyrrolidine

Molecular Formula

C6H13NO

Molecular Weight

115.17 g/mol

InChI

InChI=1S/C6H13NO/c1-8-5-6-3-2-4-7-6/h6-7H,2-5H2,1H3/t6-/m0/s1

InChI Key

CHPRFKYDQRKRRK-LURJTMIESA-N

SMILES

COCC1CCCN1

Canonical SMILES

COCC1CCCN1

Isomeric SMILES

COC[C@@H]1CCCN1
  • Organic synthesis

    (S)-(+)-2-(Methoxymethyl)pyrrolidine can be used as a chiral building block in the synthesis of complex molecules like pharmaceuticals and natural products. Its readily available functional groups (amine and methoxymethyl) allow for further chemical modifications to achieve desired structures ().

  • Asymmetric catalysis

    Due to its chirality, (S)-(+)-2-(Methoxymethyl)pyrrolidine has the potential to be employed as a ligand in asymmetric catalysis. Ligands are molecules that bind to a catalyst and influence its reactivity and selectivity. In this role, (S)-(+)-2-(Methoxymethyl)pyrrolidine could promote the formation of specific enantiomers (mirror image molecules) during chemical reactions ().

  • Medicinal chemistry

    The structural similarity of (S)-(+)-2-(Methoxymethyl)pyrrolidine to certain amino acids suggests its potential use as a scaffold for drug discovery. By incorporating this molecule into drug candidates, researchers might be able to modulate their biological activity and improve their therapeutic potential. However, more research is required to explore this application in detail.

Molecular Structure Analysis

(S)-(+)-2-(Methoxymethyl)pyrrolidine has a cyclic structure containing five atoms - four carbons and one nitrogen. The nitrogen atom has a lone pair of electrons and forms single bonds with two carbon atoms. The remaining two carbon atoms are linked by a single bond, completing the ring. A methoxymethyl group (CH2OCH3) is attached to one of the ring carbons at the C2 position. The "S" designation indicates the stereochemistry of the molecule, meaning the configuration at the C2 position is specific (S) [].

       CH3O-CH2-C        |       |     H2C--N--CH2--CH2        |       |         H       H

The key feature of the molecule is the presence of the chiral center at C2. This chirality can potentially lead to different biological properties for each enantiomer ((S)- and (R)-forms). The methoxymethyl group can also participate in various chemical reactions due to its reactive ether functionality.


Chemical Reactions Analysis

  • Ring opening reactions: The pyrrolidine ring can be opened under acidic or basic conditions, leading to various linear molecules.
  • Nucleophilic substitution: The methoxymethyl group can act as a leaving group in nucleophilic substitution reactions, allowing for the attachment of different functional groups at the C2 position.
  • Reductive amination: The carbonyl group in a suitable aldehyde or ketone can be reacted with (S)-(+)-2-(Methoxymethyl)pyrrolidine to form a substituted pyrrolidine derivative.

Physical And Chemical Properties Analysis

  • Molecular Formula: C6H13NO []
  • Molecular Weight: 115.18 g/mol []
  • CAS Number: 63126-47-6 []
  • Physical State: Liquid []
  • Boiling Point: 61-62 °C (40 mmHg) []
  • Density: 0.933 g/mL at 25 °C []
  • Refractive Index: 1.4457 []
  • Optical Rotation: +2.2° (c = 2 in Benzene) []
  • Solubility: Soluble in organic solvents like dichloromethane, chloroform, and methanol (data not explicitly available but inferred from similar compounds)

There is no current scientific literature available describing a specific mechanism of action for (S)-(+)-2-(Methoxymethyl)pyrrolidine. Without more information about its intended use, it's difficult to speculate on its potential biological activity.

  • Wearing appropriate personal protective equipment (PPE) like gloves, safety glasses, and a lab coat when handling the compound.
  • Working in a well-ventilated fume hood to avoid inhalation of vapors.
  • Following proper disposal procedures for organic waste.

  • Asymmetric Alkylation: It acts as a chiral auxiliary in the alkylation of ketones and aldehydes, promoting stereoselectivity in the formation of products.
  • Michael Additions: The compound is utilized in asymmetric Michael additions to enones, enhancing the selectivity of the reaction.
  • Cross-Aldol Reactions: It has been shown to catalyze cross-aldol reactions effectively, particularly with dihydroxyacetone and p-nitrobenzaldehyde .
  • Reactions with Benzoylformic Acid: The compound reacts with benzoylformic acid to yield (S)-N-benzoylformyl-2-(methoxymethyl)-pyrrolidine, demonstrating its versatility in forming more complex structures .

The synthesis of (S)-(+)-2-(Methoxymethyl)pyrrolidine can be achieved via several methods:

  • Starting from (S)-Proline:
    • Protect the amino group.
    • Reduce the carboxylic acid.
    • Methylate the resulting intermediate.
    • Deprotect to yield the final product.
  • Starting from (S)-Phenylalanine:
    • Reduce (S)-phenylalanine.
    • Methylate to obtain (S)-(+)-2-(Methoxymethyl)pyrrolidine .

These methods highlight the compound's accessibility through established synthetic routes involving chiral starting materials.

(S)-(+)-2-(Methoxymethyl)pyrrolidine finds applications across various fields:

  • Asymmetric Synthesis: It is extensively used as a chiral auxiliary in synthesizing enantiomerically enriched compounds, crucial for pharmaceuticals and agrochemicals.
  • Catalysis: The compound serves as an organocatalyst in diverse organic reactions, facilitating the formation of complex molecules with high stereoselectivity .
  • Material Science: Its derivatives have been explored for developing planar chiral 2-phospha ferrocenophanes, indicating potential applications in materials chemistry.

Interaction studies involving (S)-(+)-2-(Methoxymethyl)pyrrolidine focus on its role as a chiral auxiliary and organocatalyst. These studies reveal how the compound interacts with prochiral substrates to create diastereomeric environments that favor specific enantiomer formation. This mechanism underlines its utility in asymmetric synthesis and highlights its importance in developing new methodologies for creating chiral molecules.

Several compounds share structural similarities with (S)-(+)-2-(Methoxymethyl)pyrrolidine, each possessing unique characteristics:

Compound NameStructureUnique Features
(R)-2-(Methoxymethyl)pyrrolidineC₆H₁₃NOEnantiomer with opposite chirality; used similarly in asymmetric synthesis.
(S)-(-)-1-Amino-2-(methoxymethyl)pyrrolidineC₆H₁₃NContains an amino group; potential for different biological activity.
(R)-2-(Methoxymethyl)pyrrolidine hydrochlorideC₆H₁₃NO·HClSalt form; enhances stability and solubility for certain applications.
(S)-2-Methoxymethyl-pyrrolidine hydrochlorideC₆H₁₃NO·HClHydrochloride salt used for similar catalytic roles but may exhibit different solubility profiles.

These compounds illustrate the diversity within the pyrrolidine family while emphasizing the unique role of (S)-(+)-2-(Methoxymethyl)pyrrolidine as a versatile chiral auxiliary and catalyst in organic synthesis .

XLogP3

0.2

GHS Hazard Statements

Aggregated GHS information provided by 45 companies from 5 notifications to the ECHA C&L Inventory. Each notification may be associated with multiple companies.;
H226 (100%): Flammable liquid and vapor [Warning Flammable liquids];
H315 (95.56%): Causes skin irritation [Warning Skin corrosion/irritation];
H319 (95.56%): Causes serious eye irritation [Warning Serious eye damage/eye irritation];
H335 (93.33%): May cause respiratory irritation [Warning Specific target organ toxicity, single exposure;
Respiratory tract irritation];
Information may vary between notifications depending on impurities, additives, and other factors. The percentage value in parenthesis indicates the notified classification ratio from companies that provide hazard codes. Only hazard codes with percentage values above 10% are shown.

Pictograms

Flammable Irritant

Flammable;Irritant

Wikipedia

(S)-2-(methoxymethyl)pyrrolidine

Dates

Modify: 2023-08-15

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